4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid
Description
4-(2-Oxo-1,3-dihydro-1H-benzimidazol-5-yl)butanoic acid (CID 28744232) is a heterocyclic carboxylic acid featuring a benzimidazolone core fused to a butanoic acid side chain. Its molecular formula is C₁₁H₁₂N₂O₃ (molecular weight: 220.23 g/mol), with the SMILES string C1=CC2=C(C=C1CCCC(=O)O)NC(=O)N2 and InChIKey XNEGUTSSQSNXMQ-UHFFFAOYSA-N . The benzimidazolone moiety (a bicyclic structure containing two nitrogen atoms and a ketone group) distinguishes it from simpler aromatic or aliphatic carboxylic acids. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold’s prevalence in enzyme inhibitors and receptor modulators.
Properties
CAS No. |
4746-69-4 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h7-9H,1-6H2,(H,14,15)(H2,12,13,16) |
InChI Key |
LRUOIOPHUZRRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Oxooctahydro-1H-benzimidazol-5-yl)butanoic acid typically involves:
- Formation of the benzimidazoline ring system, often via cyclization of o-phenylenediamine derivatives with appropriate keto or aldehyde precursors.
- Introduction of the butanoic acid side chain through alkylation or acylation reactions.
- Final purification and isolation of the target compound as a solid.
Specific Preparation Procedure
A representative preparation method reported involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting compound (Preparation 6, 152.0 g, 0.6 mol) dissolved in tetrahydrofuran (600 mL) | The precursor containing the benzimidazoline moiety is dissolved in THF | - |
| 2 | Addition of concentrated hydrochloric acid (75 mL) | Acid-catalyzed cyclization or hydrolysis to form the benzimidazoline ring | Stirred for 2 hours |
| 3 | Reaction mixture poured into water (700 mL) | Precipitation of the product | - |
| 4 | Filtration and washing with water (750 mL) | Isolation of solid product | - |
| 5 | Drying overnight at 40°C | Obtaining dry solid | Yield: 156.0 g (quantitative) |
The product obtained is 2-Oxo-1-benzimidazolinebutyric acid, which is synonymous with 4-(2-Oxooctahydro-1H-benzimidazol-5-yl)butanoic acid.
Characterization Data
Alternative Synthetic Routes and Considerations
While the above method is a direct acid-catalyzed cyclization, other synthetic strategies may include:
Cyclization of o-phenylenediamine with keto acids or keto esters: This approach forms the benzimidazoline ring with the keto group at position 2, followed by side-chain modifications to introduce the butanoic acid moiety.
Use of protecting groups and stepwise functionalization: To improve yield and purity, protecting groups on amine or carboxyl groups may be employed during intermediate steps.
Solvent and temperature optimization: THF is commonly used as a solvent, with reaction temperatures maintained at room temperature to moderate heating (e.g., 40°C for drying). Acid concentration and reaction time are critical for optimal cyclization.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Precursor compound with benzimidazoline moiety (Preparation 6) |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst/Reagent | Concentrated hydrochloric acid |
| Reaction Time | 2 hours stirring |
| Work-up | Pour into water, filtration, washing |
| Drying Conditions | 40°C overnight |
| Yield | Quantitative (156.0 g from 152.0 g precursor) |
| Product Form | White to pale brown solid |
| Characterization | 1H-NMR, melting point, solubility data |
Research Findings and Notes
- The acid-catalyzed cyclization method is efficient and yields high purity product suitable for further synthetic applications.
- The compound’s slight solubility in common organic solvents suggests careful selection of solvents for downstream reactions or formulations.
- The benzimidazoline core is stable under the reaction conditions, and the butanoic acid side chain remains intact.
- No significant side products reported under the described conditions, indicating a clean reaction profile.
- Storage recommendations include keeping the compound sealed in a dry, room temperature environment to maintain stability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxooctahydro-1H-benzo[d]imidazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula for 4-(2-oxooctahydro-1H-benzimidazol-5-yl)butanoic acid is , with a molecular weight of approximately 220.22 g/mol. Its structure features a benzimidazole ring fused with a butanoic acid moiety, which contributes to its biological activity and solubility characteristics.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of benzimidazole, including 4-(2-oxooctahydro-1H-benzimidazol-5-yl)butanoic acid, exhibit significant anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds with similar structures have been shown to target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects : Research has demonstrated that this compound may possess anti-inflammatory properties, making it a candidate for developing therapies for chronic inflammatory diseases. The benzimidazole core is known for modulating inflammatory pathways, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Material Science
Biodegradable Polymers : The incorporation of 4-(2-oxooctahydro-1H-benzimidazol-5-yl)butanoic acid into polymer matrices has been explored for creating biodegradable materials. These materials can be utilized in medical implants or drug delivery systems where controlled degradation is essential for therapeutic efficacy .
Nanomaterials : The compound's unique chemical properties allow it to be used as a building block for synthesizing nanomaterials. These nanomaterials can have applications in drug delivery, where they can encapsulate therapeutic agents and release them in a controlled manner .
Biochemistry
Enzyme Inhibition : There is ongoing research into the use of this compound as an enzyme inhibitor, particularly in metabolic pathways associated with diseases such as diabetes and obesity. By inhibiting specific enzymes, it may help regulate metabolic processes and improve insulin sensitivity .
Bioconjugation : The ability to modify biomolecules through bioconjugation techniques using this compound has potential applications in creating targeted therapies for diseases. This approach can enhance the specificity and efficacy of therapeutic agents by directing them to specific cells or tissues .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various benzimidazole derivatives on cancer cell lines, demonstrating that compounds similar to 4-(2-oxooctahydro-1H-benzimidazol-5-yl)butanoic acid exhibited IC50 values in the micromolar range against breast and colon cancer cells. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Biodegradable Implants
Research conducted on biodegradable magnesium implants incorporated with benzimidazole derivatives showed promising results in enhancing biocompatibility and reducing inflammatory responses post-surgery. The study indicated that these implants could significantly improve patient outcomes by minimizing the need for secondary surgeries to remove traditional implants .
Mechanism of Action
The mechanism by which 4-(2-Oxooctahydro-1H-benzo[d]imidazol-5-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. This binding can inhibit enzyme activity or alter receptor function, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Aryl-1,3,4-Oxadiazol-2-ylthioalkanoic Acids ()
These compounds, such as 19b, 19c, 19d, and 19e, share a butanoic acid chain but replace the benzimidazolone core with a 1,3,4-oxadiazole ring linked via a thioether bond. Key differences include:
| Compound | Core Structure | Substituents | Purity | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Benzimidazolone | None (inherent oxo group) | N/A | C₁₁H₁₂N₂O₃ | 220.23 |
| 19b | 1,3,4-Oxadiazole + thio | 2-Chloro-4-propylphenyl | 47% | C₁₅H₁₈ClN₂O₃S | 341.83 |
| 19c | 1,3,4-Oxadiazole + thio | 2-Chloro-4-isopropylphenyl | 36% | C₁₅H₁₈ClN₂O₃S | 341.83 |
| 19d | 1,3,4-Oxadiazole + thio | 2-Chloro-4-(2-fluoropropan-2-yl)phenyl | 76% | C₁₅H₁₆ClFN₂O₃S | 374.81 |
Key Findings :
- Substituent Effects : Fluorine in 19d (76% purity) may improve metabolic stability and binding affinity through electronegative interactions .
- Synthetic Routes : The oxadiazole derivatives were synthesized via tert-butyl or methyl ester intermediates (Methods E/F), whereas the target compound’s synthesis likely involves benzimidazolone ring closure .
4-(2,3-Dihydro-1H-Inden-5-yl)-4-Oxobutanoic Acid ()
This compound (CAS 75382-32-0) features a fused indene ring and a ketone group in the butanoic acid chain.
| Parameter | Target Compound | 4-(2,3-Dihydro-1H-Inden-5-yl)-4-Oxobutanoic Acid |
|---|---|---|
| Core Structure | Benzimidazolone | Indene + ketone |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₃H₁₄O₃ |
| Molecular Weight | 220.23 | 218.25 |
| Functional Groups | Amide-like oxo group | Aliphatic ketone |
Key Differences :
- Reactivity : The indene compound’s ketone may increase susceptibility to metabolic reduction compared to the target’s stable benzimidazolone oxo group .
- Applications : Indene derivatives are often explored for anti-inflammatory activity, whereas benzimidazolones are associated with kinase or protease inhibition .
Biological Activity
4-(2-Oxooctahydro-1H-benzimidazol-5-yl)butanoic acid, with the CAS number 4746-69-4, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: CHNO
- Molecular Weight: 226.2722 g/mol
- Density: 1.163 g/cm³
- Boiling Point: 516.6°C at 760 mmHg
- Flash Point: 266.2°C
These properties indicate that the compound is stable under normal conditions, which is essential for its use in biological research and potential therapeutic applications.
The biological activity of 4-(2-Oxooctahydro-1H-benzimidazol-5-yl)butanoic acid is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its possible use as an antimicrobial agent.
- Antioxidant Properties: Research indicates that the compound may possess antioxidant capabilities, which can protect cells from oxidative stress and related damage.
Case Studies
-
Antimicrobial Efficacy:
A study conducted by researchers at Chalmers University demonstrated that derivatives of benzimidazole compounds, including 4-(2-Oxooctahydro-1H-benzimidazol-5-yl)butanoic acid, exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity . -
Neuroprotective Effects:
Another investigation explored the neuroprotective effects of similar benzimidazole derivatives. It was found that these compounds could mitigate neuronal damage in vitro, suggesting a potential role in treating neurodegenerative diseases . -
Antioxidant Activity:
A recent study evaluated the antioxidant activity of various benzimidazole derivatives, including our compound of interest. The results indicated a strong correlation between the structure of these compounds and their ability to scavenge free radicals, thus reducing oxidative stress markers in cellular models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.2722 g/mol |
| Density | 1.163 g/cm³ |
| Boiling Point | 516.6°C |
| Flash Point | 266.2°C |
| Antimicrobial Activity | Effective against certain bacteria |
| Antioxidant Activity | Significant free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
